N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Description
“N-benzyl-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The compound was synthesized as part of a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .Molecular Structure Analysis
The compound is a white solid with a melting point of 248–250 °C . Its IR (KBr) cm −1 values are 3387 (NH), 3098 (CH aromatic), and 2961 (CH aliphatic) . Its 1H NMR (400 MHz, DMSO-d6) δ values are 12.06 (s, 1H), 9.76 (s, 1H), 8.47 (d, J = 13.8 Hz, 1H), 8.23 (s, 1H), 8.14 (dd, J = 8.2, 5.6 Hz, 2H), 8.02 (s, 1H), 7.78 (d, J = 8.1 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.53 (dd, J = 21.4, 8.2 Hz, 3H) .Chemical Reactions Analysis
The compound was evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It showed an IC50 value of 0.016 µM, indicating potent inhibitory activity .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 248–250 °C . Its IR (KBr) cm −1 values are 3387 (NH), 3098 (CH aromatic), and 2961 (CH aliphatic) . Its 1H NMR (400 MHz, DMSO-d6) δ values are 12.06 (s, 1H), 9.76 (s, 1H), 8.47 (d, J = 13.8 Hz, 1H), 8.23 (s, 1H), 8.14 (dd, J = 8.2, 5.6 Hz, 2H), 8.02 (s, 1H), 7.78 (d, J = 8.1 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.53 (dd, J = 21.4, 8.2 Hz, 3H) .Mechanism of Action
Target of Action
The primary target of SR-01000920145 is the Rev-ErbA . Rev-ErbA is a nuclear receptor that plays an essential role in regulating the expression of various genes .
Mode of Action
SR-01000920145 acts as an agonist of Rev-ErbA . This means it binds to this receptor and activates it, leading to an increase in the constitutive repression of genes regulated by Rev-ErbA . The interaction between SR-01000920145 and its target leads to changes in gene expression, which can have various downstream effects.
Biochemical Pathways
The activation of Rev-ErbA by SR-01000920145 affects several biochemical pathways. For instance, it has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle . .
Result of Action
The activation of Rev-ErbA by SR-01000920145 has several molecular and cellular effects. For example, it has been shown to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, without affecting the viability of normal cells or tissues .
Properties
IUPAC Name |
N-benzyl-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-20(24-13-16-7-3-1-4-8-16)15-27-21(17-11-12-17)26-22-19(23(27)30)14-25-28(22)18-9-5-2-6-10-18/h1-10,14,17H,11-13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZTZDICUFUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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